Cas no 96-15-1 (2-methylbutan-1-amine)

2-methylbutan-1-amine structure
2-methylbutan-1-amine structure
商品名:2-methylbutan-1-amine
CAS番号:96-15-1
MF:C5H13N
メガワット:87.1634213924408
MDL:MFCD00008147
CID:807680
PubChem ID:87573220

2-methylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-Butanamine, 2-methyl-
    • 2-Methylbutylamine (contains 3-Methylbutylamine)
    • 2-Methylbutan-1-amine
    • 2-Methylbutylamine
    • C5H13N
    • 1-Amino-2-methylbutan
    • 2-Mehtylbutylamine
    • 2-methyl-1-butanamin
    • 2-methyl-1-butylamine
    • 2-methylbutanamine
    • 2-Methylbutylamin
    • Active amylamine
    • butylamine,2-methyl
    • Pentan-2-amine
    • RARECHEM AL BW 0193
    • 1-Amino-2-methylbutane (contains 3-Methylbutylamine)
    • 1-Amino-2-methylbutane
    • 2-Methyl-1-butanamine (ACI)
    • Butylamine, 2-methyl- (6CI, 7CI, 8CI)
    • (±)-2-Methylbutylamine
    • 2-Ethylpropylamine
    • dl-2-Methylbutylamine
    • β-Methylbutylamine
    • 2-methylbutan-1-amine
    • MDL: MFCD00008147
    • インチ: 1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3
    • InChIKey: VJROPLWGFCORRM-UHFFFAOYSA-N
    • ほほえんだ: NCC(CC)C

計算された属性

  • せいみつぶんしりょう: 87.10480
  • どういたいしつりょう: 87.104799
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 6
  • 回転可能化学結合数: 2
  • 複雑さ: 27.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 26
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0.738 g/mL at 25 °C(lit.)
  • ゆうかいてん: -70°C (estimate)
  • ふってん: 97°C(lit.)
  • フラッシュポイント: 華氏温度:46.4°f
    摂氏度:8°c
  • 屈折率: n20/D 1.4116(lit.)
  • ようかいど: alcohols and water: soluble(lit.)
  • PSA: 26.02000
  • LogP: 1.69150
  • FEMA: 4241 | 2-METHYLBUTYLAMINE
  • ようかいせい: 未確定

2-methylbutan-1-amine セキュリティ情報

2-methylbutan-1-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関コード:

    2921199090

    概要:

    2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-methylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-64957-0.5g
2-methylbutan-1-amine
96-15-1 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-64957-2.5g
2-methylbutan-1-amine
96-15-1 95.0%
2.5g
$21.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0767-5ml
2-methylbutan-1-amine
96-15-1 85.0%(GC)
5ml
¥420.0 2022-06-10
TRC
M296528-100mg
2-Methylbutylamine
96-15-1
100mg
$ 50.00 2022-06-04
Life Chemicals
F0001-2289-0.25g
2-methylbutan-1-amine
96-15-1 95%+
0.25g
$18.0 2023-09-07
eNovation Chemicals LLC
D772615-1g
1-Butanamine, 2-methyl-
96-15-1 97%
1g
$140 2024-06-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158606-1ml
2-methylbutan-1-amine
96-15-1 >85.0%(GC)
1ml
¥120.90 2023-09-02
Apollo Scientific
OR28802-1g
2-Methylbutylamine
96-15-1 tech grade
1g
£25.00 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
220523-25G
2-methylbutan-1-amine
96-15-1
25g
¥5442.19 2023-12-09
Life Chemicals
F0001-2289-5g
2-methylbutan-1-amine
96-15-1 95%+
5g
$60.0 2023-09-07

2-methylbutan-1-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Aluminum magnesium oxide (Al2MgO4) ,  Ruthenium tungsten oxide Solvents: Cyclopentyl methyl ether ;  6 bar, rt → 200 °C; 6.5 h, 50 bar, 200 °C
リファレンス
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis
Coeck, Robin; De Vos, Dirk E., Green Chemistry, 2020, 22(15), 5105-5114

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen
リファレンス
Reactions of unsaturated alkyl azides. Part 1. Synthesis and reactions of 4-azido-3-methyl-1,2-butadiene
Banert, K., Angewandte Chemie, 1985, 97(3), 231-2

ごうせいかいろ 3

はんのうじょうけん
リファレンス
N-Indanyl-4-aminosulfonylbenzamides as potassium channel blockers
, Germany, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Alkylation of ammonia by aliphatic alcohols under hydrogen pressure
Bel'chev, F. V., Trudy Belorusskoi Sel'skokhozyaistvennoi Akademii, 1968, 42, 232-8

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
リファレンス
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; Liu, Jianguo; Ji, Yangqi; Wu, Xiaojun; Zhang, Xinghua; et al, Chem Catalysis, 2023, 3(8),

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ;  18 h, 7.5 atm, reflux
リファレンス
Preparation of ruthenium complexes with quinolinyl or acridinyl based pincer ligands for use as catalysts in the process for preparing amines from alcohols and ammonia
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Drugs composed of ω-polyunsaturated fatty amides or esters with biogenic amines or alcohols
, European Patent Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Amines
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Titania ,  Ruthenium trichloride trihydrate Solvents: Water ;  8 MPa, rt; 4 h, 180 °C
リファレンス
One-step preparation method of 2-methylbutylamine by decarboxylating L-isoleucine
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: NADH Solvents: Water ;  4 h, pH 9.5, 25 °C
リファレンス
Enzymic preparation of chiral amines from aldehydes and ketones catalyzed by microbial dihydrodipicolinate reductases
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Urea ,  Potassium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Chloro(η5-2,4-cyclopentadien-1-yl)[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphin… Solvents: Diglyme ;  12 h, 160 °C
リファレンス
Amination of aliphatic alcohols with urea catalyzed by ruthenium complexes: effect of supporting ligands
Dindar, Sara; Nemati Kharat, Ali, Journal of Coordination Chemistry, 2020, 73(13), 1954-1966

ごうせいかいろ 12

はんのうじょうけん
リファレンス
The peptoid synthesis from some amino acid analogs
Logoglu, E., Communications de la Faculte des Sciences de l'Universite d'Ankara, 2004, 50(2), 17-22

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel monoxide ,  Nickel ,  Carbon Solvents: Methanol ;  4 h, 2 MPa, 90 °C
リファレンス
Facile synthesis of controllable graphene-co-shelled reusable Ni/NiO nanoparticles and their application in the synthesis of amines under mild conditions
Liu, Jianguo; Zhu, Yuting; Wang, Chenguang; Singh, Thishana; Wang, Nan; et al, Green Chemistry, 2020, 22(21), 7387-7397

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Nickel Solvents: 2-Methyl-2-butanol ;  18 h, 7 bar, 170 °C
リファレンス
Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY Ni
Wu, Xianyuan; De Bruyn, Mario; Barta, Katalin, Catalysis Science & Technology, 2022, 12(19), 5908-5916

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Preparation of benzamide derivatives for controlling plant diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  [1,1′-Binaphthalene]-4,4′,7,7′-tetrasulfonic acid, 2,2′-bis[[bis(3-sulfophenyl)p… Solvents: tert-Butyl methyl ether ,  Water
1.2 Reagents: Hydrogen
リファレンス
The first efficient hydroaminomethylation with ammonia: with dual metal catalysts and two-phase catalysis to primary amines
Zimmermann, Burkhard; Herwig, Jurgen; Beller, Matthias, Angewandte Chemie, 1999, 38(16), 2372-2375

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Synthesis of New 3'-, 5-, and N4-Modified 2'-O-Methylcytidine Libraries on Solid Support
Ding, Yili; Habib, Qazi; Shaw, Stephanie Z.; Li, David Y.; Abt, Jeffrey W.; et al, Journal of Combinatorial Chemistry, 2003, 5(6), 851-859

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel monoxide (on graphene) ,  Nickel (on graphene) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
リファレンス
Method for preparing primary amine through catalytic reducing amination of aldehyde/ketone compound
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ;  18 h, 7.5 atm, reflux
リファレンス
Selective synthesis of primary amines directly from alcohols and ammonia
Gunanathan, Chidambaram; Milstein, David, Angewandte Chemie, 2008, 47(45), 8661-8664

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Formaldehyde
1.2 -
リファレンス
Method for producing 2-methylbutanal from the secondary flows arising in the production of mixtures of isomeric α,β-unsaturated decenals
, Germany, , ,

2-methylbutan-1-amine Raw materials

2-methylbutan-1-amine Preparation Products

2-methylbutan-1-amine 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:96-15-1)2-methylbutan-1-amine
A959116
清らかである:99%
はかる:25g
価格 ($):175.0